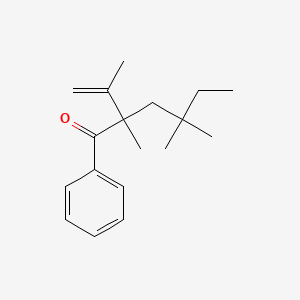

2,4,4-Trimethyl-1-phenyl-2-(prop-1-en-2-yl)hexan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4,4-Trimethyl-1-phenyl-2-(prop-1-en-2-yl)hexan-1-one is an organic compound with a complex molecular structure. It is characterized by the presence of multiple methyl groups, a phenyl group, and a prop-1-en-2-yl group attached to a hexan-1-one backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,4-Trimethyl-1-phenyl-2-(prop-1-en-2-yl)hexan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2,4,4-trimethyl-1-pentene with phenylmagnesium bromide, followed by the addition of prop-1-en-2-yl bromide under controlled conditions. The reaction typically requires anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. For example, the use of palladium-catalyzed coupling reactions can facilitate the formation of the desired product with high selectivity. Additionally, continuous flow reactors may be employed to optimize reaction conditions and scale up production.

Chemical Reactions Analysis

Types of Reactions

2,4,4-Trimethyl-1-phenyl-2-(prop-1-en-2-yl)hexan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like bromine or chlorine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Bromine or chlorine in the presence of a suitable solvent like carbon tetrachloride.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,4,4-Trimethyl-1-phenyl-2-(prop-1-en-2-yl)hexan-1-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,4-Trimethyl-1-phenyl-2-(prop-1-en-2-yl)hexan-1-one involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

2,4,4-Trimethyl-1-pentene: A related compound with a simpler structure, used in similar synthetic applications.

2,4,4-Trimethyl-2-pentene: Another isomer with different reactivity and applications.

Phenylmagnesium bromide: A reagent used in the synthesis of 2,4,4-Trimethyl-1-phenyl-2-(prop-1-en-2-yl)hexan-1-one.

Uniqueness

This compound is unique due to its combination of structural features, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial contexts.

Biological Activity

2,4,4-Trimethyl-1-phenyl-2-(prop-1-en-2-yl)hexan-1-one, also known as a type of chalcone derivative, is a compound of significant interest due to its diverse biological activities. Chalcones are known for their reactive α,β-unsaturated carbonyl groups, which contribute to their pharmacological properties. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant studies.

The molecular formula of this compound is C17H24O, with a molecular weight of approximately 252.37 g/mol. The compound features a complex structure that includes multiple functional groups conducive to various biological interactions.

Biological Activities

Antimicrobial Activity

Chalcone derivatives have been extensively studied for their antimicrobial properties. Research indicates that 2,4,4-trimethyl chalcone exhibits significant antibacterial activity against a range of pathogens. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be developed into an effective antibacterial agent.

Anticancer Properties

Recent studies have highlighted the anticancer potential of chalcone derivatives. For example, 2,4,4-trimethyl chalcone has shown cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.5 |

| MCF-7 (breast cancer) | 12.3 |

| A549 (lung cancer) | 18.7 |

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Antioxidant Activity

The compound has also demonstrated antioxidant properties. In vitro assays indicate that it can scavenge free radicals effectively:

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 25.0 |

| ABTS Radical Scavenging | 30.5 |

This suggests potential applications in preventing oxidative stress-related diseases.

The biological activities of 2,4,4-trimethyl chalcone can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival.

- Modulation of Signaling Pathways : It can alter various signaling pathways associated with inflammation and cancer progression.

- Induction of Apoptosis : The ability to trigger programmed cell death in cancer cells is a significant aspect of its anticancer activity.

Case Studies

A notable study conducted by examined the effects of various chalcone derivatives on cancer cell lines and found that modifications in the chalcone structure significantly impacted their biological activity. This reinforces the importance of structural characteristics in determining efficacy.

Another investigation focused on the antimicrobial properties reported similar findings regarding the effectiveness against resistant strains of bacteria, emphasizing the potential for developing new therapeutic agents based on this compound's structure .

Properties

CAS No. |

656824-57-6 |

|---|---|

Molecular Formula |

C18H26O |

Molecular Weight |

258.4 g/mol |

IUPAC Name |

2,4,4-trimethyl-1-phenyl-2-prop-1-en-2-ylhexan-1-one |

InChI |

InChI=1S/C18H26O/c1-7-17(4,5)13-18(6,14(2)3)16(19)15-11-9-8-10-12-15/h8-12H,2,7,13H2,1,3-6H3 |

InChI Key |

VGMLFMXYEXOPFU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)CC(C)(C(=C)C)C(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.